molecular formula C22H26FN3O4 B2871417 N1-(2-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 941976-77-8

N1-(2-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No. B2871417
CAS RN: 941976-77-8
M. Wt: 415.465
InChI Key: FIHPGCONZDNRFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, also known as EFOA, is a chemical compound that has been widely used in scientific research for its unique properties. It is a small molecule that belongs to the class of oxalamides and has a molecular weight of 431.5 g/mol. EFOA has been found to exhibit various biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, biochemistry, and molecular biology.

Scientific Research Applications

Synthesis and Complexation with Metals

  • The research on morpholine derivatives, similar to N1-(2-ethoxyphenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide, includes the synthesis of tellurated derivatives of morpholine. These compounds have been used to form complexes with metals like palladium and mercury, as demonstrated in studies like the synthesis of N-{2-(4-Methoxyphenyltelluro)ethyl}morpholine and bis{2-(N-morpholino)ethyl}telluride (Singh et al., 2000).

Biological and Pharmaceutical Research

  • Morpholine derivatives are notable in pharmaceutical research for their potential as receptor antagonists. For instance, compound synthesis and evaluation have led to the discovery of neurokinin-1 receptor antagonists, which are significant in the treatment of conditions like emesis and depression (Harrison et al., 2001).

Structural and Chemical Analysis

  • Chemical studies involving morpholine derivatives often involve detailed structural analysis through methods like NMR, IR, and X-ray diffraction. These studies contribute to understanding the molecular configuration and potential applications of compounds like 4-{2-[5-(4-fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine (S.V et al., 2019).

Degradation Studies

  • The degradation and stability of morpholine derivatives are also a subject of interest. Studies have looked into the oxidative degradation and subsequent formation of metabolites, which is crucial for understanding the stability and shelf-life of pharmaceutical compounds (Zhao et al., 2004).

Synthesis and Application in Other Fields

  • Morpholine derivatives have diverse applications, including in materials science and agriculture. For example, they have been used in the synthesis of novel herbicidal agents and as components in organic light-emitting devices (Luo et al., 2008), (Luo et al., 2015).

properties

IUPAC Name

N'-(2-ethoxyphenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4/c1-2-30-20-6-4-3-5-18(20)25-22(28)21(27)24-15-19(26-11-13-29-14-12-26)16-7-9-17(23)10-8-16/h3-10,19H,2,11-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHPGCONZDNRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.